molecular formula C13H18ClN5 B262442 6-chloro-N'-(1-cyclohexylethylidene)-2-pyrazinecarbohydrazonamide

6-chloro-N'-(1-cyclohexylethylidene)-2-pyrazinecarbohydrazonamide

Cat. No. B262442
M. Wt: 279.77 g/mol
InChI Key: GNEBIGYAFYPANH-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N'-(1-cyclohexylethylidene)-2-pyrazinecarbohydrazonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

6-chloro-N'-(1-cyclohexylethylidene)-2-pyrazinecarbohydrazonamide has been studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicine, where it has been studied for its anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. This makes it a potential candidate for the development of new anticancer drugs.

Mechanism of Action

The mechanism of action of 6-chloro-N'-(1-cyclohexylethylidene)-2-pyrazinecarbohydrazonamide is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are essential for the growth and survival of cancer cells. This leads to the induction of apoptosis in cancer cells, which ultimately leads to their death.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-N'-(1-cyclohexylethylidene)-2-pyrazinecarbohydrazonamide has some biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of cancer cells. This leads to the accumulation of toxic metabolites in cancer cells, which ultimately leads to their death. Additionally, this compound has been shown to have some anti-inflammatory properties, which makes it a potential candidate for the development of new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-chloro-N'-(1-cyclohexylethylidene)-2-pyrazinecarbohydrazonamide is its potential as a new anticancer drug. This compound has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis in cancer cells. Additionally, this compound has some anti-inflammatory properties, which makes it a potential candidate for the development of new anti-inflammatory drugs. However, one of the main limitations of this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for the study of 6-chloro-N'-(1-cyclohexylethylidene)-2-pyrazinecarbohydrazonamide. One of the most significant directions is the development of new anticancer drugs based on this compound. Studies have shown that this compound has potential as a new anticancer drug, and further research is needed to develop more potent and less toxic derivatives of this compound. Another direction is the study of the anti-inflammatory properties of this compound. Further research is needed to understand the mechanism of action of this compound and its potential as a new anti-inflammatory drug. Additionally, the toxicity of this compound needs to be studied in more detail to determine its safety for use in humans.

Synthesis Methods

The synthesis of 6-chloro-N'-(1-cyclohexylethylidene)-2-pyrazinecarbohydrazonamide has been achieved using different methods. One of the most common methods involves the reaction of 2-pyrazinecarboxylic acid hydrazide with 1-cyclohexylethanone in the presence of chlorinating agents. This reaction leads to the formation of 6-chloro-N'-(1-cyclohexylethylidene)-2-pyrazinecarbohydrazonamide as a yellow solid. Other methods involve the use of different starting materials and reagents, but the overall reaction mechanism remains the same.

properties

Product Name

6-chloro-N'-(1-cyclohexylethylidene)-2-pyrazinecarbohydrazonamide

Molecular Formula

C13H18ClN5

Molecular Weight

279.77 g/mol

IUPAC Name

6-chloro-N//'-[(Z)-1-cyclohexylethylideneamino]pyrazine-2-carboximidamide

InChI

InChI=1S/C13H18ClN5/c1-9(10-5-3-2-4-6-10)18-19-13(15)11-7-16-8-12(14)17-11/h7-8,10H,2-6H2,1H3,(H2,15,19)/b18-9-

InChI Key

GNEBIGYAFYPANH-NVMNQCDNSA-N

Isomeric SMILES

C/C(=N/N=C(\C1=CN=CC(=N1)Cl)/N)/C2CCCCC2

SMILES

CC(=NN=C(C1=CN=CC(=N1)Cl)N)C2CCCCC2

Canonical SMILES

CC(=NN=C(C1=CN=CC(=N1)Cl)N)C2CCCCC2

Origin of Product

United States

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